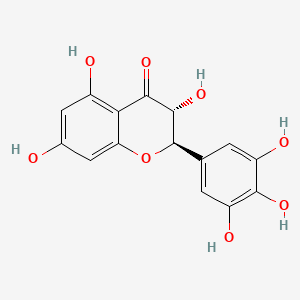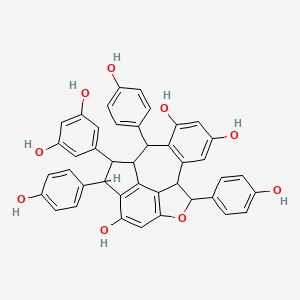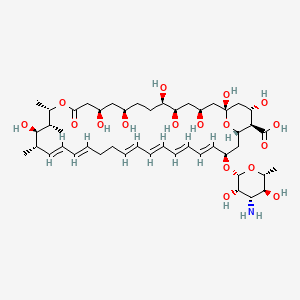
Adosopine
Vue d'ensemble
Description
L'Adosopine est un composé dibenzoazepine qui a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de l'incontinence urinaire . La formule chimique du composé est C17H14N2O3, et sa masse molaire est de 294,31 g/mol . L'this compound est connue pour sa structure unique, qui comprend un noyau dibenzoazepine, ce qui en fait un sujet d'intérêt en chimie médicinale et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Adosopine implique plusieurs étapes, commençant par la formation du noyau dibenzoazepine. Une voie de synthèse courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. La réaction implique généralement l'utilisation de réactifs tels que l'anhydride acétique et de catalyseurs comme l'acide sulfurique pour faciliter le processus de cyclisation . Les conditions de réaction nécessitent souvent un contrôle précis de la température et des temps de réaction spécifiques pour s'assurer que le produit souhaité est obtenu.
Méthodes de production industrielle
Dans les environnements industriels, la production d'this compound peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à écoulement continu. Ces méthodes permettent une production efficace de l'this compound avec une pureté et un rendement élevés. L'utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), garantit que le produit final répond aux normes requises pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
L'Adosopine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.
Réactifs et conditions courants
Oxydation : L'this compound peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide. Le processus d'oxydation conduit généralement à la formation de cétones ou d'acides carboxyliques.
Réduction : La réduction de l'this compound peut être réalisée à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium. Cette réaction est souvent effectuée dans des conditions anhydres pour éviter les réactions secondaires indésirables.
Substitution : Les réactions de substitution impliquant l'this compound peuvent être effectuées à l'aide d'agents halogénants tels que le chlorure de thionyle ou le tribromure de phosphore
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, tels que des composés halogénés, hydroxylés et alkylés. Ces dérivés sont souvent étudiés pour leurs activités pharmacologiques améliorées et leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
Chimie : En chimie, l'this compound est utilisée comme composé modèle pour étudier la réactivité et la stabilité des dérivés de la dibenzoazepine. Sa structure unique en fait un candidat idéal pour explorer de nouvelles méthodologies de synthèse et des mécanismes réactionnels.
Biologie : En recherche biologique, l'this compound est étudiée pour ses effets sur les processus cellulaires et les voies de signalisation. Des études ont montré que l'this compound peut moduler l'activité de certaines enzymes et de certains récepteurs, ce qui en fait un outil précieux pour comprendre les fonctions cellulaires.
Médecine : L'application principale de l'this compound en médecine est son utilisation potentielle dans le traitement de l'incontinence urinaire.
Industrie : Dans l'industrie pharmaceutique, l'this compound est utilisée comme composé de référence pour développer de nouveaux médicaments ciblant des voies similaires.
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. L'this compound agit principalement sur le système nerveux central en modulant l'activité des récepteurs des neurotransmetteurs. Il a été démontré qu'elle inhibe la recapture de certains neurotransmetteurs, ce qui entraîne une augmentation des concentrations synaptiques et une signalisation accrue . De plus, l'this compound peut interagir avec les canaux ioniques et les enzymes impliqués dans le métabolisme des neurotransmetteurs, contribuant ainsi à ses effets pharmacologiques.
Applications De Recherche Scientifique
Chemistry: In chemistry, adosopine is used as a model compound for studying the reactivity and stability of dibenzoazepine derivatives. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways. Studies have shown that this compound can modulate the activity of certain enzymes and receptors, making it a valuable tool for understanding cellular functions.
Medicine: this compound’s primary application in medicine is its potential use in treating urinary incontinence.
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting similar pathways.
Mécanisme D'action
The mechanism of action of adosopine involves its interaction with specific molecular targets and pathways. This compound primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. It has been shown to inhibit the reuptake of certain neurotransmitters, leading to increased synaptic concentrations and enhanced signaling . Additionally, this compound can interact with ion channels and enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
L'Adosopine est structurellement liée à d'autres composés dibenzoazepine, tels que l'imipramine et la clomipramine. Elle présente des propriétés pharmacologiques uniques qui la distinguent de ces composés :
Imipramine : Bien que l'this compound et l'imipramine soient toutes deux utilisées pour traiter des affections liées au système nerveux central, l'this compound a montré une plus grande spécificité pour certains récepteurs des neurotransmetteurs, ce qui se traduit par un profil d'effets secondaires différent.
Clomipramine : La clomipramine est principalement utilisée comme antidépresseur, tandis que l'application principale de l'this compound est le traitement de l'incontinence urinaire.
Propriétés
IUPAC Name |
N-(5-methyl-6,11-dioxobenzo[c][1]benzazepin-10-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10(20)18-13-8-5-7-12-15(13)16(21)11-6-3-4-9-14(11)19(2)17(12)22/h3-9H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSKLNWJEDXFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868995 | |
| Record name | Adosopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88124-26-9 | |
| Record name | N-(6,11-Dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88124-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adosopine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088124269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adosopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6,11-dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADOSOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKB1O47Q6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
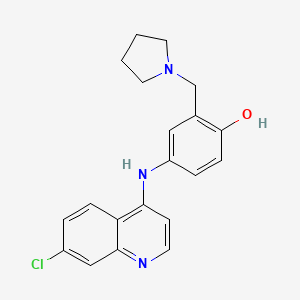

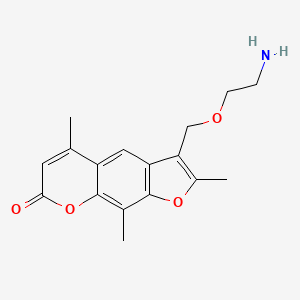
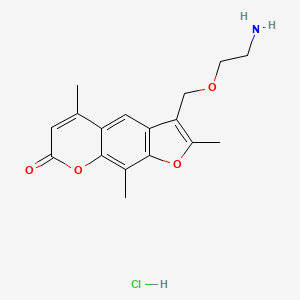

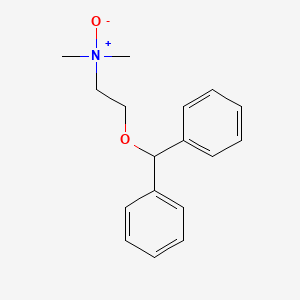
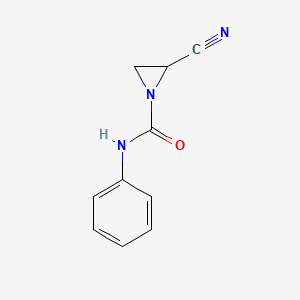
![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)
